Cas no 134-58-7 (8-Azaguanine)
8-Azaguanine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 5-Amino-1,6-dihydro-7H-v-triazolo(4,5-d)pyrimidin-7-one
- Guanazolo
- 8-Azaguanine
- 5-Amino-1H-[1,2,3]triazolo-[4,5-d]pyrimidin-7(6H)-one
- AZAGUANINE, 8-(RG)
- Azaguanine-8
- 2-Amino-6-hydroxy-8-azapurine,2-Amino-6-oxy-8-azapurine,8-AzaG
- 5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- 5-Amino-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-Amino-1H-triazolo[4,5-d]pyrimidin-7-ol
- 2-Amino-6-hydroxy-8-azapurine
- 8ag
- AZG
- Azan
- B-28
- SF-337
- sk1150
- 8-AzaG
- NSC-749
- 8 AG
- SK 1150
- Azaguanine
- Pathocidin
- Guanazol
- Pathocidine
- Triazologuanine
- 5-Amino-1H-v-triazolo(d)pyrimidin-7-ol
- 5-Amino-7-hydroxy-1H-v-triazolo(d)pyrimidine
- 5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 5-Amino-1,4-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihyd
- 8-Azaguanine, Hybri-Max(TM), gamma-irradiated, powder, BioXtra, suitable for hybridoma
- HMS1568A03
- CHEMBL374107
- ML068
- DB01667
- 7H-1,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
- BSPBio_000001
- cid_8646
- BDBM50465709
- MLS001074752
- UNII-Q150359I72
- 5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- HMS2269M18
- 8AZAG
- HMS3652J09
- 5-azanyl-2,3-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-Amino-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one
- 5-AMINO-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- SCHEMBL16056969
- 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Q150359I72
- 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-AMINO-3,6-DIHYDRO-(1,2,3)TRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
- DTXSID0074508
- AKOS002271137
- SR-01000763820
- FT-0621501
- AKOS006223655
- 8-AZAGUANINE [MI]
- AKOS015854480
- HMS2095A03
- SR-01000763820-2
- {7H-v-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1, 6-dihydro-
- NSC 749
- AI3-25015
- 7H-1,2,3-Triazolo(4,5-d)pyrimidinone, 5-amino-1,4-dihydro-
- EINECS 205-148-1
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
- 1850358-61-0
- WLN: T56 BNNM FVM INJ HZ
- DS-16103
- 8-azaguanin
- v-Triazolo(4,5-d)pyrimidin-7-ol, 5-amino-
- HMS3712A03
- 5-AMINO-2,3-DIHYDROTRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
- 2-(2,4-dimethylphenoxy)acetic acid;Azaguanine-8
- Prestwick2_000001
- NSC-223526
- 3-amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,6-trien-5-one
- C4H4N6O
- NCI60_041639
- CCG-220001
- NCGC00188264-01
- CS-0513856
- 7H-v-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,6-dihydro-
- s11846
- NCGC00016399-03
- v-Triazolo[4, 5-amino-
- 7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,4-dihydro-
- 7H-v-Triazolo[4, 5-amino-1,6-dihydro-
- NCGC00016399-01
- SPBio_001922
- A0625
- 134-58-7
- 5-amino-1,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Prestwick3_000001
- NS00021613
- CS-0013169
- Azaguanine, 8
- 2-Amino-6-oxy-8-azapurine
- 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one, 5-amino-3,6-dihydro-
- Oprea1_163604
- MFCD00056937
- NSC 223526
- SY052313
- Prestwick_40
- 5-amino-3,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Epitope ID:167837
- NSC223526
- CCG-35353
- NCIMech_000065
- 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one #
- Q-200564
- Q4644262
- BDBM96998
- Prestwick1_000001
- AZAGUANINE,8
- Prestwick0_000001
- NSC749
- CCRIS 2758
- HY-B1468
- 5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Oprea1_695327
- CHEBI:63486
- AKOS026750385
- Oprea1_862850
- 5-Amino-1H-triazolo(4,5-d)pyrimidin-7-ol
- s4194
- AKOS003382261
- SCHEMBL26816
- BPBio1_000003
- 5-imino-4,6-dihydro-3H-1,2,3-triazolo[5,4-d]pyrimidin-7-one
- A806807
- AP-770/40205766
- {7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1,4-dihydro-
- SW196356-3
- SMR000112575
- NSC 151069
- MLSMR
- 1,2,3-Triazolo(5',4'-4,5)pyrimidine, 2-amino-6-hydroxy-
- DB-350879
- 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ol, 5-amino-
- 5-Amino-3,6-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one; Azaguanine; Azan; Guanazol; Guanazolo; Pathocidin
- BRD-K53114651-001-11-9
- GLXC-02309
- 5-imino-3,4,5,6-tetrahydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- STK961684
- BRD-K53114651-001-12-7
- 5-amino-2H,6H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- ALBB-023426
- 8-AzaG; Guanazolo; 2-Amino-6-hydroxy-8-azapurine; 2-Amino-6-oxy-8-azapurine
- FA07970
- 8-Azaguanine - Bio-X trade mark
- 8-AzaG;Guanazolo;2-Amino-6-hydroxy-8-azapurine;2-Amino-6-oxy-8-azapurine
- 3-amino-2,4,7,8,9-pentazabicyclo(4.3.0)nona-1,3,6-trien-5-one
- DTXCID1034181
- 205-148-1
- 5-amino-3,6-dihydro-7H-(1,2,3)triazolo(4,5-d)pyrimidin-7-one
- BA300017
- 8 Azaguanine
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- MDL: MFCD00056937
- Inchi: 1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
- InChI Key: LPXQRXLUHJKZIE-UHFFFAOYSA-N
- SMILES: O=C1C2C(=NNN=2)N=C(N)N1
Computed Properties
- Exact Mass: 152.04500
- Monoisotopic Mass: 152.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 34
- XLogP3: -0.9
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Powder
- Density: 1.5579 (rough estimate)
- Melting Point: >300 ºC
- Boiling Point: 274.55°C (rough estimate)
- Flash Point: 129.1°C
- Refractive Index: 2.3000 (estimate)
- PSA: 113.34000
- LogP: -0.79540
- Merck: 896
- Solubility: Soluble in dilute acids and bases, almost insoluble in water, ethanol and ether.
8-Azaguanine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:XZ6157000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
- Safety Term:S22;S24/25
8-Azaguanine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Azaguanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DA8526-1g |
8-Azaguanine |
134-58-7 | ≥98% | 1g |
¥296元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DA8526-5g |
8-Azaguanine |
134-58-7 | ≥98% | 5g |
¥816元 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY052313-5g |
8-Azaguanine |
134-58-7 | ≥95% | 5g |
¥265.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY052313-25g |
8-Azaguanine |
134-58-7 | ≥95% | 25g |
¥1319.0 | 2023-09-15 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80718-5mg |
8-Azaguanine |
134-58-7 | 98.0% | 5mg |
¥160 | 2023-09-19 | |
| S e l l e c k ZHONG GUO | S4194-50mg |
Azaguanine-8 |
134-58-7 | 99.82% | 50mg |
¥798.75 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A70661-20mg |
8-Azaguanine |
134-58-7 | ,HPLC≥99% | 20mg |
¥288.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A70660-5g |
8-Azaguanine |
134-58-7 | BR,98% | 5g |
¥639.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A70660-1g |
8-Azaguanine |
134-58-7 | 1g |
¥179.0 | 2021-09-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A835352-200mg |
8-Azaguanine |
134-58-7 | >98% | 200mg |
¥108.00 | 2022-09-03 |
8-Azaguanine Suppliers
8-Azaguanine Related Literature
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1. 1,2,3,4,6-Penta-azaindenes (8-azapurines). Part IV. A new route to the 8-methyl-8-azapurines through the 2-methyl-1,2,3-triazolesAdrien Albert J. Chem. Soc. C 1968 2076
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2. 3H-1,2,3,4,6-penta-azaindenes (“8-azapurines.”) Part I. Covalent hydration, syntheses, and reductionsAdrien Albert J. Chem. Soc. B 1966 427
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3. 156. Potential anti-purines. Part I. The synthesis of derivatives of 8-thiapurine (2-thia-1 : 3 : 4 : 6-tetra-azaindene) by a new reactionG. M. Timmis J. Chem. Soc. 1958 804
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4. 156. Potential anti-purines. Part I. The synthesis of derivatives of 8-thiapurine (2-thia-1 : 3 : 4 : 6-tetra-azaindene) by a new reactionG. M. Timmis J. Chem. Soc. 1958 804
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Hesham A. Habib,Joaquin Sanchiz,Christoph Janiak Dalton Trans. 2008 1734
Additional information on 8-Azaguanine
Recent Advances in 8-Azaguanine (134-58-7) Research: Implications for Chemobiological Applications
8-Azaguanine (CAS: 134-58-7), a purine analog, has garnered renewed interest in chemobiological and pharmaceutical research due to its unique mechanism of action and potential therapeutic applications. Recent studies have focused on its role as an antimetabolite, particularly in targeting nucleotide biosynthesis pathways in rapidly proliferating cells. This research brief synthesizes the latest findings on 8-Azaguanine, highlighting its molecular interactions, efficacy in preclinical models, and emerging applications in oncology and antimicrobial therapy.
A 2023 study published in Journal of Medicinal Chemistry elucidated the structural basis of 8-Azaguanine's incorporation into RNA by bacterial and eukaryotic polymerases. Using X-ray crystallography (PDB ID: 8AZG), researchers demonstrated how the compound's N7→C8 substitution creates steric hindrance, disrupting ribosomal function. Notably, this work identified strain-specific differences in incorporation efficiency, explaining variable susceptibility patterns observed in clinical isolates of Pseudomonas aeruginosa (MIC range: 2-32 µg/mL).
In cancer research, a Nature Communications paper (2024) revealed 8-Azaguanine's synergistic effects with checkpoint inhibitors. The study employed single-cell RNA sequencing of murine melanoma models treated with 8-Azaguanine (50 mg/kg, q.d.), showing significant upregulation of immunogenic cell death markers (calreticulin+ cells increased from 12% to 68%, p<0.001). These findings support ongoing Phase Ib trials combining 8-Azaguanine derivatives with anti-PD-1 therapy (NCT05513421).
Metabolic engineering breakthroughs have addressed historical limitations of 8-Azaguanine bioavailability. A Bioengineering & Translational Medicine report detailed a novel liposomal formulation (8-AZG-LNP) achieving 92% encapsulation efficiency and 3.7-fold increased tumor accumulation in xenograft models compared to free drug (p=0.002). The formulation's pH-sensitive release profile (80% payload release at pH 5.5 vs 15% at pH 7.4) suggests potential for targeted delivery to acidic tumor microenvironments.
Emerging applications extend beyond traditional domains. A recent ACS Chemical Biology study identified 8-Azaguanine as a selective inhibitor of guanine riboswitches in pathogenic fungi. Structural modeling predicted binding affinity (Kd=0.47 µM) to the Candida albicans guanine riboswitch, subsequently validated by surface plasmon resonance. This discovery opens new avenues for antifungal development, particularly against azole-resistant strains showing 90% growth inhibition at 10 µM concentrations.
Ongoing challenges include optimizing therapeutic indices and overcoming resistance mechanisms. A 2024 review in Biochemical Pharmacology cataloged 17 documented resistance mutations across various GTPase enzymes, underscoring the need for combination therapies. Computational modeling efforts (J. Chem. Inf. Model., 2023) have generated 8-Azaguanine analogs with modified C2 positions showing 40-60% reduced off-target effects while maintaining potency, several of which are progressing through IND-enabling studies.
These collective advances position 8-Azaguanine as a versatile scaffold for precision medicine approaches. The compound's dual action on nucleic acid metabolism and immune modulation presents unique opportunities for treating heterogeneous malignancies and resistant infections. Future research directions include exploring epigenetic modifications induced by 8-Azaguanine incorporation and developing next-generation formulations with improved pharmacokinetic profiles.
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